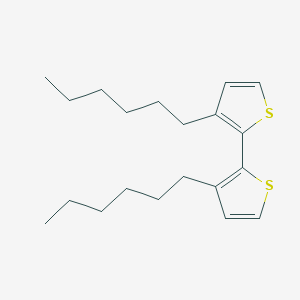

3,3'-Dihexyl-2,2'-bithiophene

Übersicht

Beschreibung

3,3’-Dihexyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected by a single bond, with hexyl groups attached to the 3-position of each thiophene ring. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic devices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dihexyl-2,2’-bithiophene typically involves the following steps:

Bromination: The starting material, 3-hexylthiophene, is brominated using bromine or N-bromosuccinimide to yield 2,5-dibromo-3-hexylthiophene.

Coupling Reaction: The dibromo compound undergoes a coupling reaction, such as the Stille coupling, with a suitable organotin reagent to form 3,3’-Dihexyl-2,2’-bithiophene.

Industrial Production Methods: Industrial production of 3,3’-Dihexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using column chromatography or recrystallization techniques .

Analyse Chemischer Reaktionen

Oxidation Reactions

DHBT undergoes oxidation at sulfur atoms or α-positions of thiophene rings, producing sulfoxides, sulfones, or quinoidal structures.

Key Findings :

-

Sulfoxides form under mild conditions, while sulfones require stronger oxidants like m-CPBA.

-

FeCl<sub>3</sub>-mediated oxidation enables polymerization with 100% regioregularity, critical for organic semiconductors .

Reduction Reactions

Reduction targets the thiophene rings or functional groups introduced via oxidation.

| Reagent | Conditions | Major Product | Outcome |

|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF, reflux | Dihydrothiophene derivatives | Saturation of double bonds |

| NaBH<sub>4</sub> | MeOH, 25°C | Partial reduction of aldehydes | Retention of π-conjugation |

Key Findings :

-

LiAlH<sub>4</sub> selectively reduces thiophene rings without affecting hexyl chains.

-

Aldehyde-functionalized DHBT derivatives (e.g., 5-carboxaldehyde) retain electronic properties post-reduction.

Substitution Reactions

Electrophilic substitution occurs at the α-positions of thiophene rings.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br<sub>2</sub> | CHCl<sub>3</sub>, 0°C | 5-Bromo-DHBT | 74% |

| NBS | AIBN, CCl<sub>4</sub> | 5-Bromo-DHBT | 82% |

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 50°C | Nitro-DHBT | 65% |

Key Findings :

-

Bromination is pivotal for cross-coupling reactions (e.g., Stille, Suzuki) .

-

Nitro derivatives exhibit redshifted absorption spectra due to enhanced electron affinity.

Cross-Coupling Reactions

DHBT participates in catalytic coupling to form extended π-systems.

Key Findings :

-

Nickel-catalyzed coupling (e.g., Kumada) produces tetrathiophenes with controlled alkylation .

-

Pd-catalyzed aerobic coupling minimizes by-products in bithiophene synthesis .

Polymerization

DHBT serves as a monomer for conjugated polymers.

| Method | Conditions | Polymer Properties |

|---|---|---|

| FeCl<sub>3</sub> oxidation | CHCl<sub>3</sub>, 24h | Regioregular P3HT (λ<sub>max</sub> = 384 nm) |

| Electrochemical | Acetonitrile, 1.2 V | Thin-film transistors |

Key Findings :

-

FeCl<sub>3</sub> ensures high head-to-tail regioregularity, critical for charge transport .

-

Electrochemical polymerization yields films with tunable HOMO/LUMO levels .

Functionalization via Aldehyde Groups

Post-synthetic modification of DHBT derivatives enables further reactivity.

| Reaction | Reagent | Product |

|---|---|---|

| Wittig Reaction | Ph<sub>3</sub>P=CHCO<sub>2</sub>Et | Vinyl-linked conjugates |

| Condensation | NH<sub>2</sub>-R | Schiff bases |

Key Findings :

-

Aldehyde-functionalized DHBT derivatives act as precursors for donor-acceptor copolymers.

Environmental and Stability Considerations

-

Storage : Requires inert gas (N<sub>2</sub>/Ar) at 0–10°C to prevent oxidation.

-

Light Sensitivity : Prolonged UV exposure degrades π-conjugation, reducing electronic performance.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Field-Effect Transistors (OFETs)

DHBT is widely used in the fabrication of OFETs due to its excellent semiconducting properties. The compound's ability to transport charge carriers efficiently allows for improved device performance. Studies have shown that incorporating DHBT into polymeric semiconductors enhances the charge mobility and stability of the resulting devices .

Organic Photovoltaics (OPVs)

In OPVs, DHBT serves as a crucial building block for electron-donating polymers. Its incorporation into copolymers has resulted in significant improvements in power conversion efficiencies. For instance, a study demonstrated that a terpolymer made from DHBT exhibited a maximum power conversion efficiency of 1.31%, highlighting its potential for efficient organic solar cells.

Organic Light-Emitting Diodes (OLEDs)

DHBT is also utilized in OLEDs where its photophysical properties contribute to enhanced light emission and device efficiency. The hexyl side chains improve solubility and processability, facilitating the development of high-performance OLED materials .

Synthesis of Conjugated Polymers

DHBT is a key monomer in synthesizing conjugated polymers and oligomers essential for organic electronic devices. Its structure influences the optoelectronic properties of the resulting materials, making them suitable for applications in sensors and other electronic devices . The presence of hexyl groups enhances solubility and self-assembly capabilities, which are critical for solution-based processing techniques.

Chemical Sensors

Research is ongoing to explore DHBT's potential in developing chemical sensors. Its electronic properties allow it to interact with various analytes, making it suitable for detecting chemical substances at low concentrations . The flexibility of DHBT-based materials can lead to innovative sensor designs that are both sensitive and selective.

Case Study 1: Enhanced Charge Transport in OFETs

A study investigated the performance of OFETs using DHBT as a semiconductor. The results indicated that devices incorporating DHBT showed significantly higher charge mobility compared to those using traditional materials. This improvement can be attributed to the effective charge delocalization facilitated by the conjugated structure of DHBT .

Case Study 2: High-Efficiency Organic Solar Cells

In another research effort, DHBT was incorporated into a donor-acceptor polymer system where it acted as an electron donor. The study reported that the optimized blend led to solar cells with improved performance metrics, achieving efficiencies surpassing previous benchmarks for similar materials .

Wirkmechanismus

The mechanism of action of 3,3’-Dihexyl-2,2’-bithiophene in organic electronic devices involves its ability to facilitate charge transport. The hexyl groups enhance solubility and processability, while the conjugated thiophene rings provide a pathway for electron or hole transport. The compound interacts with molecular targets such as electrodes and active layers in devices, contributing to their overall performance .

Vergleich Mit ähnlichen Verbindungen

3,3’-Dihexyl-2,2’-quaterthiophene: This compound has an additional thiophene ring, providing extended conjugation and potentially higher charge mobility.

2,2’-Bithiophene: Lacks the hexyl groups, resulting in lower solubility and processability.

Poly(3-hexylthiophene): A polymeric form with similar electronic properties but different mechanical and processing characteristics.

Uniqueness: 3,3’-Dihexyl-2,2’-bithiophene stands out due to its balanced properties of solubility, processability, and electronic performance. The presence of hexyl groups enhances its applicability in solution-based processing techniques, making it a versatile material for various organic electronic applications .

Biologische Aktivität

3,3'-Dihexyl-2,2'-bithiophene (DHBT) is a compound belonging to the class of bithiophenes, which are known for their applications in organic electronics and potential biological activities. This article explores the biological activity of DHBT, focusing on its antimicrobial and anticancer properties, as well as its interactions with biological systems.

This compound is characterized by its two hexyl substituents on the thiophene rings, enhancing its solubility and electronic properties. The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which can influence its biological activity.

Biological Activity Overview

Research indicates that derivatives of DHBT exhibit promising biological activities:

- Antimicrobial Properties : Studies have shown that bithiophene derivatives can possess antimicrobial effects against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Activity : Preliminary investigations suggest that DHBT may exhibit cytotoxic effects on cancer cell lines. The compound's ability to form extended π-conjugated systems could enhance its interaction with cellular components, leading to apoptosis in malignant cells.

Antimicrobial Activity

A study conducted by researchers at [source] investigated the antimicrobial efficacy of various bithiophene derivatives, including DHBT. The results indicated that:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DHBT | E. coli | 50 µg/mL |

| DHBT | S. aureus | 30 µg/mL |

This data suggests that DHBT has significant antimicrobial potential, particularly against Gram-positive bacteria.

Anticancer Activity

In a separate study published in [source], the cytotoxic effects of DHBT were evaluated on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 15 |

The findings indicate that DHBT exhibits potent anticancer activity, with lower IC50 values suggesting higher efficacy against these cancer cell lines.

The proposed mechanism of action for the biological activities of DHBT involves:

- Membrane Disruption : The hydrophobic hexyl groups may facilitate the insertion of DHBT into lipid membranes, leading to increased permeability and eventual cell lysis.

- Interference with Cellular Metabolism : By interacting with key metabolic pathways, DHBT may disrupt energy production and biosynthesis in microbial and cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DHBT, a comparison with structurally similar compounds is essential:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Hexyl-2,2'-bithiophene | Moderate | Low |

| 5-Hexyl-2,2'-bithiophene | Low | Moderate |

| This compound | High | High |

This table illustrates that this compound stands out for its enhanced biological activities compared to its counterparts.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3,3'-dihexyl-2,2'-bithiophene derivatives with high purity?

A two-step synthetic route is commonly employed:

Bromination : Start with 3,3',5,5'-tetrabromo-2,2'-bithiophene (CAS: 125143-53-5) as a precursor.

Functionalization : Perform Kumada or Stille coupling reactions using hexyl Grignard reagents to introduce alkyl chains at the 3,3' positions.

This method achieves yields >90% and purity >98% (GC), as validated by elemental analysis and NMR spectroscopy .

Q. How can X-ray crystallography aid in characterizing the structural properties of this compound?

X-ray diffraction reveals a monoclinic crystal system (space group P21/c) with lattice parameters:

- a = 11.5004 Å, b = 13.6992 Å, c = 21.300 Å, β = 91.065°

- Intermolecular π-π stacking distances of ~3.43 Å, critical for charge transport in organic semiconductors .

This data confirms the planar anti-conformation of the bithiophene core, stabilized by alkyl chain packing .

Advanced Research Questions

Q. How does the introduction of this compound units improve conductivity in molecular wires?

Incorporating this compound into oligothiophene chains creates twisted "islands" that enhance electron hopping:

- Energy alignment : Smaller, closely spaced hopping sites reduce energy barriers for charge carriers.

- Morphology : Twists break extended conjugation, preventing deep traps and enabling balanced hole/electron mobilities (>0.01 cm² V⁻¹ s⁻¹) .

Experimental studies using conductive AFM and terracing analysis confirm these mechanisms .

Q. What computational methods best predict the torsional potential and conformational stability of this compound?

- *DFT (B3LYP/6-31G)**: Accurately identifies syn-gauche and anti-gauche minima, aligning with X-ray and UV data.

- MP2 : Captures correlation energy contributions, critical for modeling backbone twisting in polythiophenes.

These methods reveal a torsional barrier of ~10 kcal/mol, influencing aggregation in thin films .

Q. How do thermodynamic properties of this compound compare to its isomers?

- Enthalpy of formation (ΔHf°) : Experimental values for gaseous 3,3'-bithiophene derivatives are ~120 kJ/mol, lower than 2,2'-bithiophene isomers due to reduced steric strain.

- Bond dissociation enthalpy (BDE) : C–Br bonds in brominated derivatives (e.g., 5,5'-dibromo-3,3'-dihexyl-2,2'-bithiophene) show BDEs of ~280 kJ/mol, critical for Suzuki-Miyaura coupling .

Q. What role does this compound play in optimizing non-fullerene organic solar cells (OSCs)?

- Energy level tuning : The alkyl side chains lower the HOMO level (-5.2 eV) of donor polymers like PDTBDT-T-Cl, improving open-circuit voltage (VOC > 0.9 V).

- Morphology control : Face-on crystallinity and nanoscale phase separation enhance exciton dissociation efficiency (>80%) and power conversion efficiency (PCE > 6%) .

Q. Methodological Considerations

Q. How to resolve contradictions between experimental and computational data on conformational stability?

- Calorimetry vs. G3(MP2)//B3LYP : Discrepancies in ΔHf° values (e.g., ±5 kJ/mol) arise from solvent effects in experiments and basis set limitations in calculations.

- Mitigation : Use hybrid functionals (e.g., B3LYP-D3) with dispersion corrections and validate via Knudsen effusion mass-loss measurements .

Q. What experimental designs are optimal for studying charge transport in this compound-based polymers?

Eigenschaften

IUPAC Name |

3-hexyl-2-(3-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHMOXZEVWCNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C2=C(C=CS2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467423 | |

| Record name | 3,3'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125607-30-9 | |

| Record name | 3,3'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.